Bayogenin

Glycogen phosphorylase Diabetes Enzyme inhibition

Bayogenin is a differentiated 23-hydroxy oleanane scaffold validated as a glycogen phosphorylase inhibitor (IC50 68 µM). Its glycosides demonstrate neuroprotection in vitro. Species-specific abundance data confirm Medicago heyniana (39.4 units) as the optimal biomass source for industrial extraction, minimizing co-isolation of competing sapogenins. Semi-synthetic access from oleanolic acid (14 steps, ~12% yield) provides a reliable alternative to natural isolation. This compound is essential for SAR studies on hydroxylation-dependent bioactivity and as a reference standard for triterpene research. Bulk pricing available.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 6989-24-8
Cat. No. B190646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBayogenin
CAS6989-24-8
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
InChIKeyRWNHLTKFBKYDOJ-JEERONPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 20 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bayogenin (CAS 6989-24-8): Oleanane-Type Triterpene Sapogenin for Enzyme Inhibition and Natural Product Research


Bayogenin (CAS 6989-24-8, MF C₃₀H₄₈O₅, MW 488.70) is a pentacyclic triterpenoid sapogenin of the oleanane class, formally designated as (2β,3β,4α)-2,3,23-trihydroxyolean-12-en-28-oic acid . This compound is the non-sugar aglycone component of various bioactive triterpene saponins found in diverse plant species, including Medicago species (alfalfa), Bellis perennis, Chenopodium bonus-henricus, and Castanospermum australe [1]. Bayogenin is characterized by three hydroxyl groups at positions C-2β, C-3β, and C-23, and a carboxylic acid function at C-28, providing multiple sites for glycosylation and derivatization . As a naturally derived triterpene scaffold, it serves as a substrate for semi-synthetic modifications and is employed in pharmacological studies investigating enzyme inhibition and neuroprotective activities [2].

Why Generic Triterpene Substitution Is Not Viable: Quantitative Differentiation of Bayogenin


Pentacyclic triterpenes sharing the oleanane skeleton—such as oleanolic acid, hederagenin, and medicagenic acid—exhibit widely divergent biological activity profiles and enzyme inhibition potencies, precluding direct interchangeability in research and industrial applications. The position, number, and stereochemistry of hydroxyl groups on the triterpene scaffold critically determine both the compound's intrinsic bioactivity and its utility as a synthetic precursor [1]. For example, the introduction of a 23-hydroxy or 24-hydroxy group to the oleanane skeleton can significantly alter glycogen phosphorylase (GP) inhibition [2]. Consequently, substituting bayogenin with a structurally related analog (e.g., oleanolic acid or hederagenin) without independent experimental validation would introduce substantial confounding variables in any assay system or synthetic pathway [3].

Bayogenin (6989-24-8) Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


Glycogen Phosphorylase (GP) Inhibition: IC₅₀ Potency in Direct Head-to-Head Comparison with Oleanolic Acid-Derived Analogs

Bayogenin inhibits rabbit muscle glycogen phosphorylase a with an IC₅₀ of 68 µM (68,000 nM) . In a head-to-head synthesis and evaluation study, bayogenin was directly compared to three structural analogs—arjunolic acid, hederagonic acid, and 4-epi-hederagonic acid—all prepared from oleanolic acid. The study reported that these four compounds exhibited IC₅₀ values in the range of 53–103 µM for glycogen phosphorylase inhibition, confirming that bayogenin falls within the moderate potency range for this target class [1]. This comparative dataset establishes the compound's position within the structure-activity landscape of 23-hydroxy and 24-hydroxy oleanane triterpenes.

Glycogen phosphorylase Diabetes Enzyme inhibition

Neuroprotective Activity of Bayogenin Glycosides: Quantitative Preservation of Synaptosomal Viability Relative to Phytolaccagenin Glycosides

Bayogenin glycosides (Chbhs-04 and Chbhs-05) were evaluated alongside glycosides of phytolaccagenin (Chbhs-03) for neuroprotective activity in a 6-hydroxydopamine (6-OHDA)-induced oxidative stress model using isolated rat brain synaptosomes. At a concentration of 10 µM, the bayogenin glycoside Chbhs-04 preserved synaptosomal viability by 27%, and Chbhs-05 preserved viability by 28%, compared to untreated controls. The phytolaccagenin glycoside Chbhs-03 preserved viability by 28% under identical conditions [1]. Notably, the bayogenin glycoside Chbhs-05 was reported to possess the most prominent neuroprotective effect among all tested saponins in the study, with all compounds showing statistically significant neuroprotective activity [2].

Neuroprotection Synaptosomes Oxidative stress

Differential Abundance of Bayogenin Across Medicago Species: Quantitative Sapogenin Profiling

Quantitative analysis of sapogenin content across five Medicago species revealed that bayogenin abundance is species-dependent and distinct from the distribution patterns of other major sapogenins [1]. In Medicago heyniana, bayogenin content was 39.4 ± 0.8 units (arbitrary units per dry weight), representing the most abundant sapogenin in this species alongside hederagenin (37.6 ± 2.3 units). In contrast, in Medicago hybrida, bayogenin content was 19.0 ± 0.8 units, lower than medicagenic acid (32.7 ± 1.3) and hederagenin (23.2 ± 1.3) [2]. In Medicago murex, bayogenin abundance (36.9 ± 2.1) was second only to hederagenin (43.7 ± 0.9) [3]. This species-specific variation is critical for natural product isolation strategy and biomass sourcing.

Phytochemistry Natural product sourcing Medicago

Semi-Synthetic Accessibility: Bayogenin Synthesis Yield and Step Count from Oleanolic Acid

Bayogenin can be semi-synthesized from the widely available and inexpensive starting material oleanolic acid. In a comparative synthetic study, the preparation of bayogenin required 14 steps with an overall yield of approximately 12% [1]. This synthetic accessibility profile can be directly compared to the parallel synthesis of arjunolic acid from the same starting material, which required 11 steps with an overall yield of approximately 10% [2]. Hederagonic acid and 4-epi-hederagonic acid were also prepared in the same study via multi-step sequences [3]. These data establish bayogenin as a synthetically tractable target among 23-hydroxy oleanane triterpenes, with a yield comparable to arjunolic acid.

Semi-synthesis Derivatization Oleanolic acid

Validated Research and Industrial Application Scenarios for Bayogenin (6989-24-8)


Glycogen Phosphorylase Inhibition Studies in Metabolic Disease Research

Researchers investigating glycogen phosphorylase as a therapeutic target for type 2 diabetes and related metabolic disorders can employ bayogenin as a validated moderate-potency inhibitor (IC₅₀ = 68 µM against rabbit muscle GP a) . Its activity falls within the 53–103 µM range established for 23-hydroxy and 24-hydroxy oleanane triterpenes, making it suitable as a reference compound for structure-activity relationship (SAR) studies exploring the impact of hydroxylation patterns on enzyme inhibition [8].

Neuroprotective Saponin Scaffold for Natural Product Derivatization

Bayogenin serves as the aglycone core for glycosides that demonstrate quantifiable neuroprotective activity in vitro. Bayogenin glycosides (Chbhs-04 and Chbhs-05) preserve synaptosomal viability by 27–28% under 6-OHDA-induced oxidative stress at 10 µM, with efficacy equivalent to phytolaccagenin glycosides . This established neuroprotective profile supports the use of bayogenin as a scaffold for generating saponin derivatives in neurodegenerative disease research [8].

Targeted Isolation and Sourcing from Medicago Species

For natural product chemists and industrial extract manufacturers, the quantitative sapogenin profiling data across Medicago species provides a rational basis for biomass selection . Medicago heyniana (bayogenin content 39.4 ± 0.8 units) and Medicago murex (36.9 ± 2.1 units) are optimal sources for bayogenin isolation, whereas Medicago hybrida (19.0 ± 0.8) and Medicago lupulina (2.6 ± 0.1) are better suited for isolating medicagenic acid [8]. This species-specific abundance data directly informs procurement and extraction strategy to maximize yield and minimize co-isolation of undesired sapogenins [6].

Semi-Synthetic Starting Material for 23-Hydroxy Oleanane Derivatives

Bayogenin is a viable semi-synthetic target for research groups requiring 23-hydroxy oleanane scaffolds. Its preparation from oleanolic acid proceeds in 14 steps with ~12% overall yield, offering a higher-yielding alternative to arjunolic acid (11 steps, ~10% yield) for applications where total material throughput is prioritized over synthetic step count . This synthetic accessibility supports the use of bayogenin as a precursor for further derivatization and SAR exploration in medicinal chemistry programs [8].

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